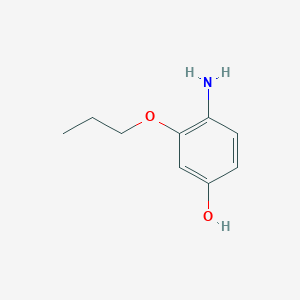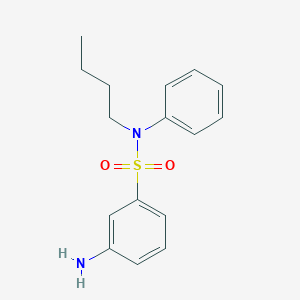
3-amino-N-butyl-N-phenylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-N-butyl-N-phenylbenzene-1-sulfonamide (3-ABPS) is a synthetic organic compound that has been widely studied in recent years due to its potential applications in scientific research. 3-ABPS is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have several unique biochemical and physiological effects. In
Scientific Research Applications
Antitumor Properties : Sulfonamides, including related compounds to 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide, have shown potential in antitumor applications. Studies have highlighted their role as potent cell cycle inhibitors and their effectiveness against various cancer cell lines. For instance, compounds such as E7010 and E7070, derived from sulfonamide-focused libraries, have progressed to clinical trials due to their preliminary clinical activities in phase I settings (Owa et al., 2002).
Enzyme-linked Immunosorbent Assay (ELISA) Development : Sulfonamide derivatives have been employed in the development of ELISA for analyzing milk samples. Antibodies raised against sulfonamide derivatives, such as SA1 and SA2, have enabled highly sensitive detection of a wide range of sulfonamide antibiotic congeners (Adrián et al., 2009).
Investigation of Hypoglycemic Properties : Research has delved into the general pharmacodynamics of hypoglycemic arylsulfonamides, which includes compounds similar to 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide. These studies have contributed significantly to our understanding of the mechanism of action and potential therapeutic applications of these compounds (Loubatières, 1959).
Functional Group in Drug Design : The sulfonamide group, a key component of these compounds, plays a crucial role in medicinal chemistry and drug design. Its presence in many marketed drugs, especially in the sulfonamide antibacterials, indicates its significance in pharmacology and therapeutics (Kalgutkar et al., 2010).
Binding Mechanisms with Proteins : Studies have also explored the binding mechanisms of sulfonamides with proteins like bovine serum albumin. This research is crucial for understanding how these compounds interact at the molecular level, which is vital for drug development and pharmacokinetic profiling (Jardetzky & Wade-Jardetzky, 1965).
properties
IUPAC Name |
3-amino-N-butyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-3-12-18(15-9-5-4-6-10-15)21(19,20)16-11-7-8-14(17)13-16/h4-11,13H,2-3,12,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSIIBRLHMKCQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-butyl-N-phenylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

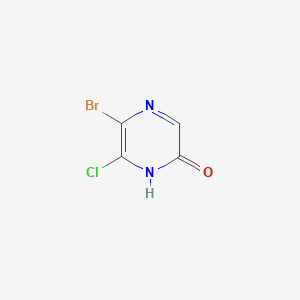

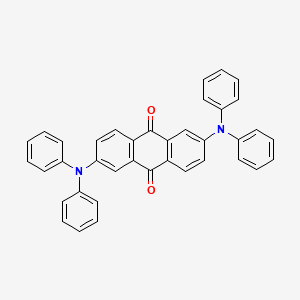
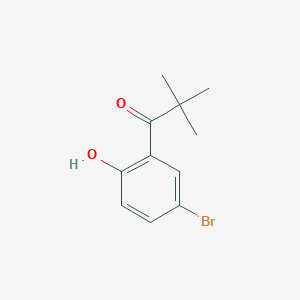
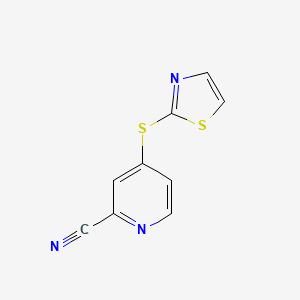
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)

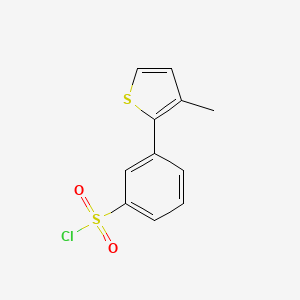
![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)
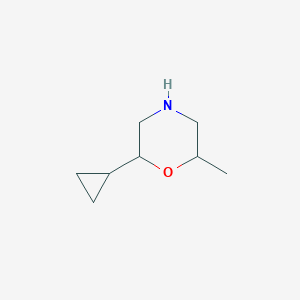
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)
